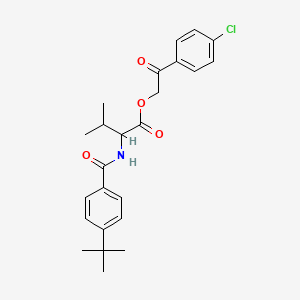![molecular formula C24H29N5O B3972620 3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B3972620.png)
3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole
Vue d'ensemble
Description
3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole, commonly known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for CB1 and CB2 receptors. AB-FUBINACA has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
AB-FUBINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as a potent agonist of these receptors, leading to the activation of various signaling pathways. This activation results in the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects
AB-FUBINACA has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been found to have effects on appetite and metabolism. Additionally, AB-FUBINACA has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AB-FUBINACA has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool compound for studying these receptors and their functions. Additionally, it has a high affinity for the receptors, making it a useful ligand for receptor binding studies. However, AB-FUBINACA also has some limitations. Its potency and high affinity for the receptors can make it difficult to work with in certain experiments. Additionally, its synthetic nature can make it challenging to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on AB-FUBINACA. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine its efficacy and safety in these applications. Additionally, there is a need for more research on the mechanism of action of AB-FUBINACA and its effects on various physiological processes. Finally, there is a need for more research on the detection and identification of AB-FUBINACA in biological samples, particularly in forensic science.
Applications De Recherche Scientifique
AB-FUBINACA has been widely studied for its potential applications in various fields such as medicine, pharmacology, and forensic science. In medicine, it has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, epilepsy, and chronic pain. In pharmacology, it has been used as a tool compound to study the cannabinoid receptors and their functions. In forensic science, it has been used as a marker for the detection of synthetic cannabinoids in biological samples.
Propriétés
IUPAC Name |
1H-indazol-3-yl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-18-7-2-5-11-22(18)28-15-13-27(14-16-28)19-8-6-12-29(17-19)24(30)23-20-9-3-4-10-21(20)25-26-23/h2-5,7,9-11,19H,6,8,12-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZZWPVNBOEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=NNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3972562.png)
![6-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3972573.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972580.png)



![methyl 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3972612.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3972626.png)
![1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972639.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3972652.png)
![3-(1-{[1-(cycloheptylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B3972660.png)